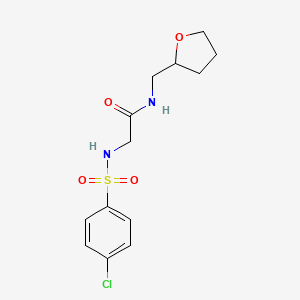
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide, also known as CTM or Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the class of sulfonamide compounds and is known for its ability to inhibit certain enzymes in the body.
Aplicaciones Científicas De Investigación
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been studied for its potential to treat cancer, as it has been shown to inhibit the growth of certain cancer cells. Additionally, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide works by inhibiting the activity of certain enzymes in the body, including cyclooxygenase-2 (COX-2) and carbonic anhydrase. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide reduces inflammation, pain, and fever. Carbonic anhydrase is an enzyme that is involved in the regulation of pH in the body. By inhibiting carbonic anhydrase, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide can alter the pH of certain tissues, which can have therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has also been shown to inhibit the growth of certain cancer cells. Additionally, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide is that it is relatively easy to synthesize, which makes it readily available for research purposes. Additionally, 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide has been shown to have a variety of therapeutic effects, which makes it a promising candidate for drug development. One limitation of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the efficacy of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide in treating various diseases in humans. Finally, research is needed to determine the safety of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide in humans, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with tetrahydrofuran-2-ylmethylamine, followed by the reaction of the resulting product with N-acetylglycine. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c14-10-3-5-12(6-4-10)21(18,19)16-9-13(17)15-8-11-2-1-7-20-11/h3-6,11,16H,1-2,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQXIWHLIFFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


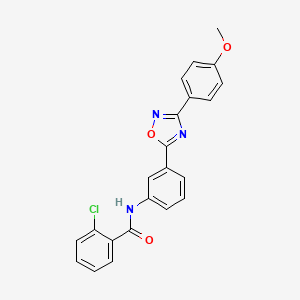


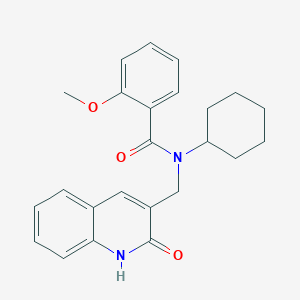
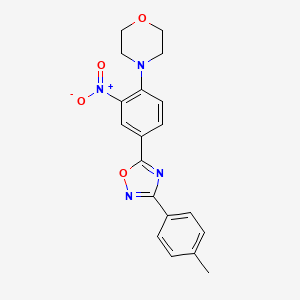
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)



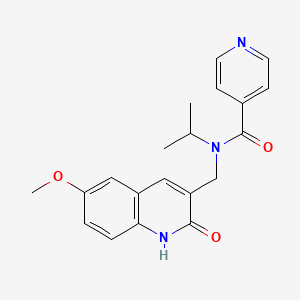
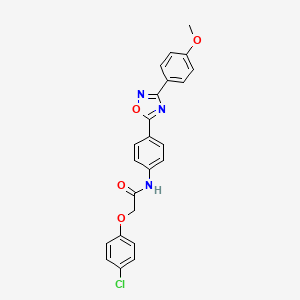
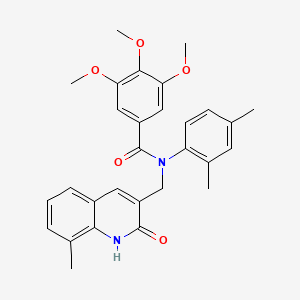
![ethyl 4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B7720572.png)